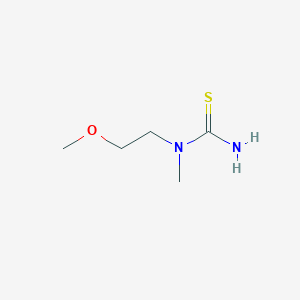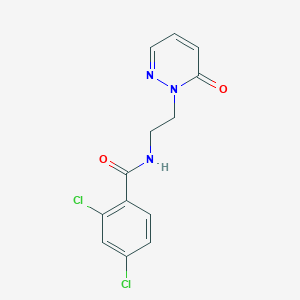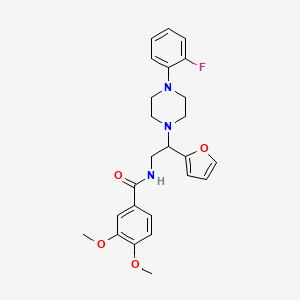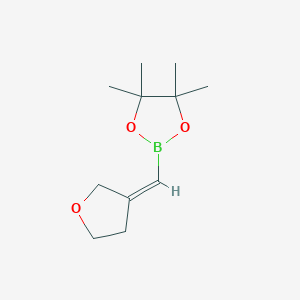
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated phenyl ethanol derivative, characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been associated with antidepressant activity , suggesting potential targets could be neurotransmitter systems.
Mode of Action
Given its structural similarity to known antidepressants , it may interact with neurotransmitter systems, such as serotonin, dopamine, and noradrenaline, to exert its effects.
Biochemical Pathways
If it acts similarly to other antidepressants, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters .
Result of Action
If it acts as an antidepressant, it may enhance mood and alleviate depressive symptoms by modulating neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol typically involves the reaction of 3-methoxybenzaldehyde with a fluorinating agent followed by reduction. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction proceeds as follows:
Fluorination: 3-Methoxybenzaldehyde is treated with DAST to introduce the fluorine atom.
Reduction: The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of fluorinating and reducing agents, as well as reaction conditions, may be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-Fluoro-1-(3-methoxyphenyl)ethanone or 2-Fluoro-1-(3-methoxyphenyl)ethanal.
Reduction: The major product is 2-Fluoro-1-(3-methoxyphenyl)ethane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol
- 2-Fluoro-1-(2-methoxyphenyl)ethan-1-ol
- 2-Fluoro-1-(3-hydroxyphenyl)ethan-1-ol
Uniqueness
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This positioning can influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZYETDYEPKNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2478944.png)



![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)
![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)
![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

![N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2478961.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2478963.png)

